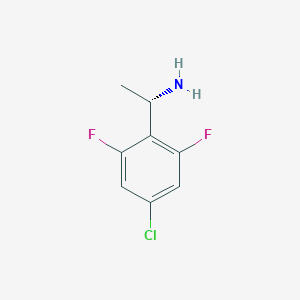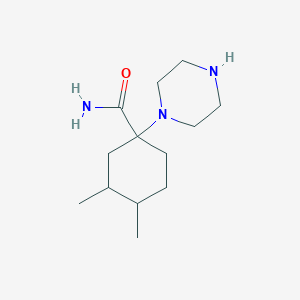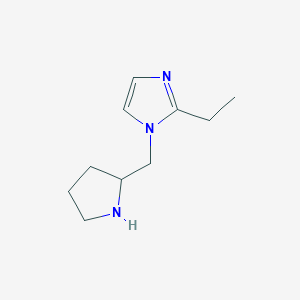
2-ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole is a compound that features a pyrrolidine ring attached to an imidazole ring via an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole typically involves the construction of the pyrrolidine ring followed by its attachment to the imidazole ring. One common method involves the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as sodium periodate (NaIO4).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at different positions on the imidazole or pyrrolidine rings, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., NaIO4), reducing agents (e.g., LiAlH4), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrrolidine rings.
Aplicaciones Científicas De Investigación
2-ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets. For example, docking analyses suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The compound’s structure allows it to engage in various interactions with proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine and imidazole derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
2-ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole is unique due to its specific combination of a pyrrolidine ring and an imidazole ring, which imparts distinct chemical and biological properties. This combination allows for a diverse range of interactions and applications that may not be achievable with other similar compounds.
Propiedades
Fórmula molecular |
C10H17N3 |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-ethyl-1-(pyrrolidin-2-ylmethyl)imidazole |
InChI |
InChI=1S/C10H17N3/c1-2-10-12-6-7-13(10)8-9-4-3-5-11-9/h6-7,9,11H,2-5,8H2,1H3 |
Clave InChI |
UFCIBZMBMGFIJG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CN1CC2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


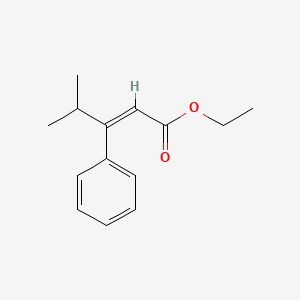

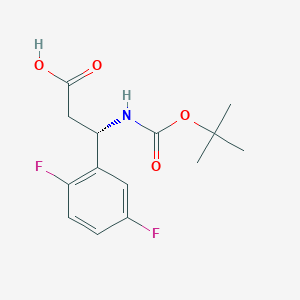
![3-((1h-Benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B13638123.png)

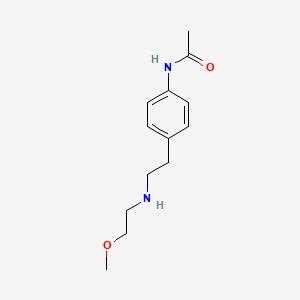
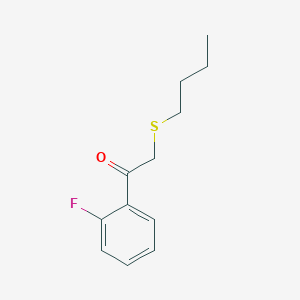
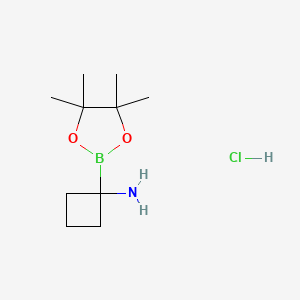


![1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B13638151.png)
